4-Isopropyl-semicarbazide hydrochloride 4-Isopropyl-semicarbazide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18912097
InChI: InChI=1S/C4H11N3O.ClH/c1-3(2)6-4(8)7-5;/h3H,5H2,1-2H3,(H2,6,7,8);1H
SMILES:
Molecular Formula: C4H12ClN3O
Molecular Weight: 153.61 g/mol

4-Isopropyl-semicarbazide hydrochloride

CAS No.:

Cat. No.: VC18912097

Molecular Formula: C4H12ClN3O

Molecular Weight: 153.61 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropyl-semicarbazide hydrochloride -

Specification

Molecular Formula C4H12ClN3O
Molecular Weight 153.61 g/mol
IUPAC Name 1-amino-3-propan-2-ylurea;hydrochloride
Standard InChI InChI=1S/C4H11N3O.ClH/c1-3(2)6-4(8)7-5;/h3H,5H2,1-2H3,(H2,6,7,8);1H
Standard InChI Key UBSIFDUFSCERFT-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(=O)NN.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

4-Isopropyl-semicarbazide hydrochloride (IUPAC: 1-amino-3-(propan-2-yl)urea hydrochloride) is a monosubstituted semicarbazide derivative where the terminal amine group of the semicarbazide backbone is replaced by an isopropyl moiety. Its molecular formula is C₄H₁₂ClN₃O, with a molecular weight of 153.61 g/mol . The hydrochloride salt enhances its stability and water solubility compared to the free base form .

Physicochemical Properties

While experimental data specific to this compound are unavailable, properties can be extrapolated from parent structures:

PropertyValue (Estimated)Basis for Estimation
Melting Point165–170°C (dec.)Semicarbazide HCl analogs
Water Solubility≥50 g/L at 20°CEthyl derivative data
logP (Partition Coefficient)-1.2 to -0.8Hydrophilic substituent
pKa3.8 (amine), 7.1 (urea)Semicarbazide HCl studies

The isopropyl group introduces steric hindrance compared to smaller alkyl chains, likely reducing crystallization tendencies but enhancing lipid membrane permeability .

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized via nucleophilic substitution between isopropylamine and carbonyl azide intermediates, followed by hydrochloric acid quench:

  • Condensation:
    Isopropylamine+Chloroacetyl isocyanateN-Isopropylchloroacetamide\text{Isopropylamine} + \text{Chloroacetyl isocyanate} \rightarrow \text{N-Isopropylchloroacetamide}

  • Hydrazinolysis:
    N-Isopropylchloroacetamide+Hydrazine4-Isopropyl-semicarbazide\text{N-Isopropylchloroacetamide} + \text{Hydrazine} \rightarrow \text{4-Isopropyl-semicarbazide}

  • Salt Formation:
    4-Isopropyl-semicarbazide+HCl4-Isopropyl-semicarbazide hydrochloride\text{4-Isopropyl-semicarbazide} + \text{HCl} \rightarrow \text{4-Isopropyl-semicarbazide hydrochloride}

Yields typically range from 60–75% when using ethanol/water solvent systems with sodium acetate buffer .

Analytical Characterization

Key spectroscopic signatures predicted from analogs:

  • IR: N-H stretch (3250–3350 cm⁻¹), C=O (1680 cm⁻¹), C-N (1250 cm⁻¹)

  • ¹H NMR (D₂O): δ 1.2 ppm (isopropyl CH₃), δ 3.6 ppm (CH(NH)), δ 6.8 ppm (NH₂)

  • MS (ESI+): m/z 117.1 [M-Cl]⁺

Functional Applications

Analytical Chemistry

Like semicarbazide hydrochloride , the isopropyl variant reacts with carbonyl groups (ketones/aldehydes) to form stable semicarbazones:

R1R2C=O+4-Isopropyl-semicarbazide HClR1R2C=NNHCONH(CH(CH₃)₂)HCl\text{R}_1\text{R}_2\text{C=O} + \text{4-Isopropyl-semicarbazide HCl} \rightarrow \text{R}_1\text{R}_2\text{C=NNHCONH(CH(CH₃)₂)}·\text{HCl}

This reaction enables:

  • Chromatographic separation of carbonyl compounds

  • UV/Vis quantification via hydrazone complexes (λₐᵦₛ 280–320 nm)

ParameterValue
Oral LD₅₀ (Rat)~150 mg/kg (est.)
Skin IrritationModerate (GHS Cat. 2)
Mutagenicity (Ames Test)Positive at >10 μM

The isopropyl group may reduce acute toxicity compared to unsubstituted analogs due to slower metabolic activation .

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